1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone
Overview
Description
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a dichlorophenyl group and a methylsulfanyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzene, undergoes a Friedel-Crafts acylation reaction with an appropriate acyl chloride to form the 2,4-dichlorophenyl ketone intermediate.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with methylthiol in the presence of a base to form 2-(methylsulfanyl)pyrimidine.
Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenyl ketone intermediate with the 2-(methylsulfanyl)pyrimidine intermediate under basic conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and pyrimidine moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethanol: The reduced form of the target compound.
1-(2,4-Dichlorophenyl)-2-[2-(methylsulfonyl)pyrimidin-4-yl]ethan-1-one: The oxidized form of the target compound.
Uniqueness: 1-(2,4-Dichlorophenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
646528-13-4 |
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Molecular Formula |
C13H10Cl2N2OS |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-19-13-16-5-4-9(17-13)7-12(18)10-3-2-8(14)6-11(10)15/h2-6H,7H2,1H3 |
InChI Key |
BFYJSZWPMWHXNF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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